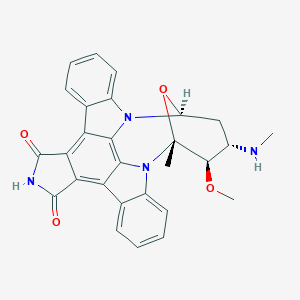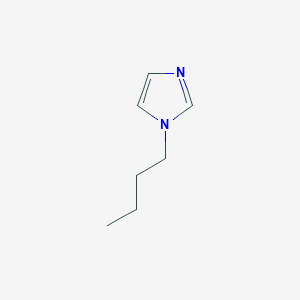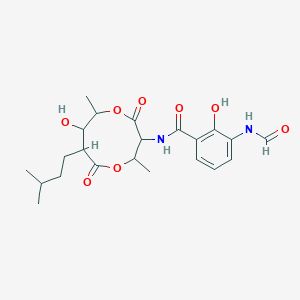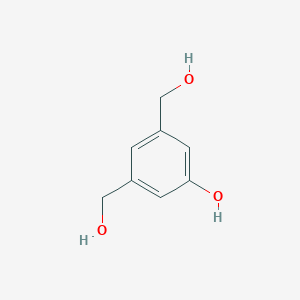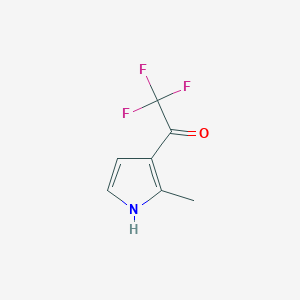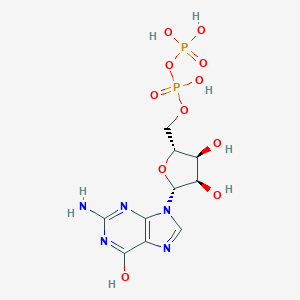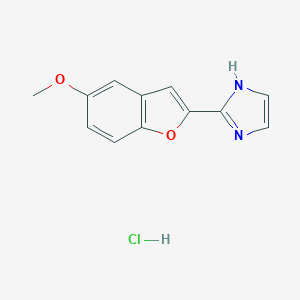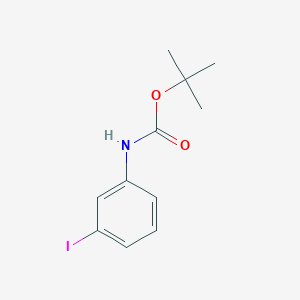
tert-Butyl (3-iodophenyl)carbamate
Overview
Description
“tert-Butyl (3-iodophenyl)carbamate” is a chemical compound that is part of the carbamate family . Carbamates are organic compounds derived from carbamic acid and are often used in the production of various products, including pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . A specific synthesis method for a similar compound, tert-butyl carbamate, involves the palladium-catalyzed cross-coupling reaction with various aryl halides .Chemical Reactions Analysis
The tert-Butyl carbamate, a similar compound, is known to undergo palladium-catalyzed cross-coupling reactions with various aryl halides . It’s also used in the synthesis of N-Boc-protected anilines .Scientific Research Applications
Crystal Structures and Bond Analysis :
- tert-Butyl (3-iodophenyl)carbamate forms part of a family of isostructural compounds used in the study of crystal structures. These compounds, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are linked in crystals through a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This feature is pivotal in understanding simultaneous hydrogen and halogen bonding on carbonyl groups (Baillargeon et al., 2017).
Synthesis of Indoles with Oxygen-Bearing Substituents :
- The compound plays a crucial role in the synthesis of indoles, where it is used in cyclization processes. This synthesis method involves the palladium-catalyzed reaction of certain carbamates, leading to the formation of indoles with oxygen-bearing substituents, indicating its importance in organic synthesis and chemical engineering (Kondo, Kojima, & Sakamoto, 1997).
Chemical Reactions and Functionalizations :
- In chemical synthesis, this compound derivatives undergo various reactions, demonstrating their versatility in creating functionalized compounds. This includes reactions with different electrophiles leading to functionalized carbamates, which are then deprotected to yield substituted diols. These processes are significant in the development of new chemical entities and intermediates (Ortiz, Guijarro, & Yus, 1999).
Deprotection of Carbamates :
- The deprotection of tert-butyl carbamates, including this compound, using aqueous phosphoric acid, is an environmentally benign method important in organic synthesis. This process is notable for its mild reaction conditions and high selectivity, preserving the stereochemical integrity of the substrates (Li et al., 2006).
CO2 Fixation and Cyclic Carbamate Formation :
- This compound is also instrumental in the cyclizative atmospheric CO2 fixation process. This application highlights its potential in environmental chemistry and green chemistry practices. The process leads to the formation of cyclic carbamates, which have broad applications in chemical synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCQRNOVFYBCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514489 | |
| Record name | tert-Butyl (3-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143390-49-2 | |
| Record name | tert-Butyl (3-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143390-49-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



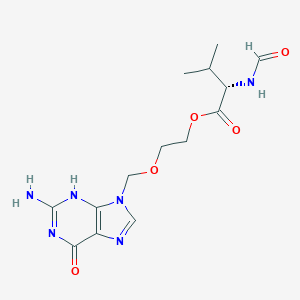
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)


